1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine
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Overview
Description
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine is a synthetic compound belonging to the piperazine family. Piperazines are a class of chemicals known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of a benzyl group, an ethyl group, and a methoxybenzenesulfonyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine typically involves the reaction of piperazine with benzyl chloride in the presence of a base, followed by sulfonylation with 5-ethyl-2-methoxybenzenesulfonyl chloride. The reaction conditions often include the use of solvents like ethanol or chloroform and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization, filtration, and purification to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various halides or nucleophiles; reactions may require catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(3-Chlorophenyl)piperazine: Used in the synthesis of antidepressant drugs.
1-(3-Trifluoromethyl-phenyl)piperazine: Often found in combination with other piperazine derivatives in illicit tablets
Uniqueness: 1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine is unique due to the presence of the ethyl and methoxybenzenesulfonyl groups, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-benzyl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-17-9-10-19(25-2)20(15-17)26(23,24)22-13-11-21(12-14-22)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHVAFSAJGEEGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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